molecular formula C18H20FNO3S B2602047 3-FLUORO-4-METHOXY-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}BENZAMIDE CAS No. 1797317-92-0

3-FLUORO-4-METHOXY-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}BENZAMIDE

Cat. No.: B2602047
CAS No.: 1797317-92-0
M. Wt: 349.42
InChI Key: HMBNUKNQEJOZRK-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with fluorine and methoxy groups, along with a thiophene and oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of the corresponding amine from the benzamide.

    Substitution: Formation of substituted benzamides with various nucleophiles.

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide exerts its effects depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c1-22-15-5-4-13(11-14(15)19)17(21)20-12-18(6-8-23-9-7-18)16-3-2-10-24-16/h2-5,10-11H,6-9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBNUKNQEJOZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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